![molecular formula C21H19N3O6S B2450861 Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-04-7](/img/no-structure.png)
Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Quinazoline Derivatives
Quinazoline derivatives are of significant interest due to their potential applications in pharmaceuticals and material science. For example, the synthesis of new quinazolines with potential antimicrobial properties has been explored, indicating their relevance in developing new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007). Similarly, compounds with a tetrahydroquinazoline backbone have been synthesized and characterized for their antimicrobial and anticonvulsant activities, suggesting a broad spectrum of biological activities that could be beneficial for medical research (Rajasekaran, A., Rajamanickam, V., & Darlinquine, S., 2013).
Applications in Antitumor Research
Research into quinazoline derivatives extends into antitumor activities. A study on 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, offering insights into the development of new anticancer drugs (Al-Suwaidan, I. A., et al., 2016). These findings indicate the relevance of quinazoline derivatives in cancer research, potentially leading to new therapeutic options.
Molecular and Structural Studies
Molecular and structural analyses of quinazoline derivatives provide a foundation for understanding their interactions and functions. For instance, density functional theory (DFT) calculations and analyses of electronic structures offer insights into the properties and potential applications of these compounds in various fields, including materials science (Halim, S. A., & Ibrahim, M., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid with methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid", "methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid and methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the solvent and purify the resulting intermediate by column chromatography.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable catalyst such as triethylamine or pyridine.", "Step 5: Purify the final product by column chromatography and characterize it by spectroscopic methods such as NMR and mass spectrometry." ] } | |
CAS-Nummer |
946354-04-7 |
Produktname |
Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molekularformel |
C21H19N3O6S |
Molekulargewicht |
441.46 |
IUPAC-Name |
methyl 3-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C21H19N3O6S/c1-28-20(27)13-3-4-14-15(9-13)23-21(31)24(19(14)26)7-6-18(25)22-10-12-2-5-16-17(8-12)30-11-29-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25)(H,23,31) |
InChI-Schlüssel |
ANADHYJBNXHSTF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



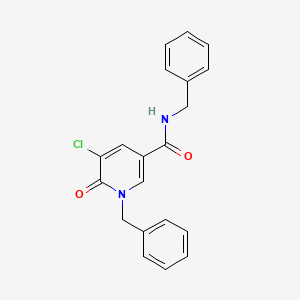
![4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2450779.png)
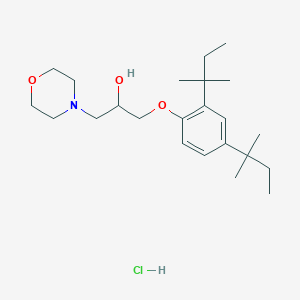
![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)
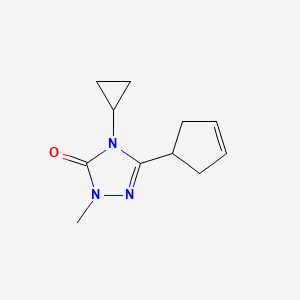
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)
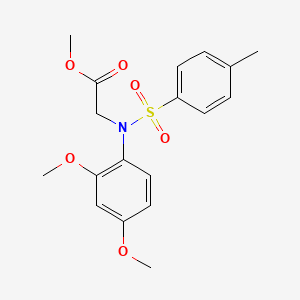
![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)
![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)

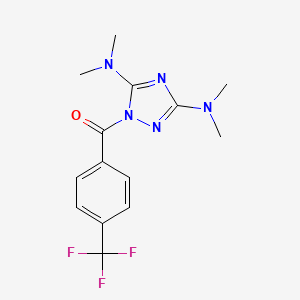
![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)